N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-26-16-8-6-15(7-9-16)24-12-10-23(11-13-24)14-19(25)22-20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESKUMPPKVSANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with an appropriate acylating agent to form the benzothiazole core. This is followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The final step involves the methoxylation of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to facilitate the reactions and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds containing benzothiazole and piperazine moieties exhibit neuroprotective properties. These compounds are believed to inhibit acetylcholinesterase (AChE) and promote neuroprotection through various mechanisms:
- AChE Inhibition : AChE inhibitors are crucial in managing Alzheimer's disease by increasing acetylcholine levels in the brain, thus enhancing cognitive function. Studies have shown that benzothiazole-piperazine hybrids can effectively inhibit AChE activity, making them promising candidates for AD treatment .
- Amyloid-beta Binding : The ability of these compounds to bind to amyloid-beta peptides is significant as it may prevent the aggregation of these proteins, which is a hallmark of Alzheimer's pathology .
Antidepressant Properties
The piperazine ring has been associated with antidepressant activity. Compounds similar to N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide have shown potential in alleviating symptoms of depression by modulating neurotransmitter systems .
Study on Alzheimer's Disease
A study conducted by Mishra et al. (2020) synthesized a series of benzothiazole-piperazine hybrids and evaluated their efficacy against AD. The findings revealed that certain derivatives exhibited strong AChE inhibition and neuroprotective effects in scopolamine-induced dementia models. The most active compound demonstrated significant improvements in memory retention and cognitive function .
| Compound | AChE Inhibition (%) | Memory Retention Improvement (%) |
|---|---|---|
| Compound 12 | 85% | 70% |
| Compound 15 | 78% | 65% |
| Control (Donepezil) | 90% | 75% |
Antidepressant Activity
Another study explored the antidepressant potential of related piperazine derivatives. The research highlighted that modifications to the piperazine structure could enhance serotonin receptor affinity, leading to improved antidepressant effects .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N’-(4-methoxyphenyl)thiourea
- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxyphenyl and piperazine moieties contribute to its potential as a versatile compound in various applications, distinguishing it from other benzothiazole derivatives.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and neuropharmacological effects. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, case studies, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Moiety : The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
- Piperazine Derivative Synthesis : The piperazine ring is introduced by reacting piperazine with an appropriate carboxylic acid derivative.
- Coupling Reaction : The final step involves coupling the benzothiazole moiety with the piperazine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
This multi-step process allows for the creation of a compound with significant biological potential due to its unique structural features.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzothiazole moiety is known to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuropharmacological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, research indicates that derivatives containing the piperazine structure exhibit cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected derivatives range from 34 to 42 µM in different tumor models (Table 1).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 34.31 | MDA-MB 231 |
| Compound B | 38.29 | U-87 MG |
| Compound C | 39.78 | MDA-MB 231 |
| Compound D | 40.59 | U-87 MG |
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological properties. It shows promise in modulating neurotransmitter systems, which could be beneficial in treating disorders such as anxiety and depression.
Antimicrobial Activity
This compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness can be attributed to the benzothiazole ring's ability to disrupt bacterial cell membranes.
Case Study 1: Antitumor Efficacy
In a recent study involving human breast cancer cells (MDA-MB 231), treatment with this compound resulted in significant apoptosis and reduced cell viability compared to control groups. The study reported a notable increase in lactate dehydrogenase (LDH) release, indicating cytotoxicity.
Case Study 2: Neuropharmacological Assessment
Another study explored the effects of this compound on anxiety-like behavior in rodent models. Administration of varying doses resulted in significant reductions in anxiety behaviors measured by the elevated plus maze test, suggesting potential therapeutic applications in anxiety disorders.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide?
Methodological Answer:
Synthesis typically involves multi-step reactions:
- Step 1: Coupling of 1,3-benzothiazol-2-amine with a functionalized acetamide precursor.
- Step 2: Introduction of the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution or amide bond formation .
Characterization: - Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of the benzothiazole and piperazine groups. For example, distinct aromatic proton signals in the 7.0–8.5 ppm range (benzothiazole) and methoxy group resonance at ~3.7 ppm .
- Mass Spectrometry (MS): Validate molecular weight (e.g., expected [M+H]+ peak for C20H21N4O2S: 381.14) .
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities using SHELX programs for structure refinement .
Basic: How can researchers optimize the solubility and stability of this compound for in vitro assays?
Methodological Answer:
- Solubility: Test in DMSO (common stock solvent) and dilute into aqueous buffers (e.g., PBS) with ≤1% DMSO. If precipitation occurs, consider co-solvents like PEG-400 or cyclodextrin inclusion complexes .
- Stability: Conduct LC-MS stability assays under physiological conditions (pH 7.4, 37°C). Monitor degradation products over 24–72 hours. Adjust storage to –20°C in anhydrous DMSO to prevent hydrolysis of the acetamide bond .
Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuropharmacological effects)?
Methodological Answer:
- Target Profiling: Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions. For example, piperazine derivatives often bind serotonin/dopamine receptors, which may explain neuropharmacological activity .
- Dose-Response Analysis: Replicate conflicting studies with standardized concentrations (e.g., 1–100 µM). Compare EC50 values across assays; discrepancies may arise from cell-line-specific permeability or metabolic differences .
- Metabolite Screening: Identify active metabolites via hepatic microsome assays. For instance, demethylation of the 4-methoxyphenyl group could alter receptor affinity .
Advanced: How can computational modeling guide structural optimization for enhanced target specificity?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with targets like 5-HT1A receptors (common for piperazine derivatives). Focus on hydrogen bonding between the benzothiazole NH and receptor residues .
- QSAR Analysis: Build a quantitative structure-activity relationship model using descriptors like logP, polar surface area, and H-bond donors. For example, reducing logP from 3.5 to 2.8 may improve blood-brain barrier penetration .
- MD Simulations: Perform 100-ns molecular dynamics simulations to assess stability of ligand-receptor complexes. Metrics like RMSD and binding free energy (MM-GBSA) validate predicted interactions .
Advanced: What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
Methodological Answer:
- 2D NMR (HSQC, HMBC): Resolve connectivity in complex regiochemistry (e.g., distinguishing piperazine N-substitution sites) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <5 ppm error (e.g., C20H21N4O2S requires m/z 381.1385 [M+H]+) .
- X-ray Powder Diffraction (XRPD): Differentiate polymorphic forms affecting solubility and bioavailability. Compare experimental patterns with simulated data from Mercury CSD .
Advanced: How should researchers design experiments to evaluate metabolic stability and toxicity?
Methodological Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) .
- CYP Inhibition Assays: Test against CYP3A4/2D6 isoforms (common for piperazine metabolism). IC50 < 10 µM suggests risk of drug-drug interactions .
- AMES Test: Assess mutagenicity using Salmonella strains TA98/TA100. Include S9 metabolic activation to detect promutagens .
Advanced: What experimental controls are essential in assays measuring acetylcholinesterase (AChE) inhibition?
Methodological Answer:
- Positive Control: Use donepezil or galantamine (known AChE inhibitors) to validate assay conditions.
- Negative Control: Include a structurally similar inactive analog (e.g., piperazine without the benzothiazole group) to confirm target specificity .
- Substrate Kinetics: Perform Ellman’s assay with varying acetylthiocholine concentrations. Calculate Ki values to distinguish competitive vs. non-competitive inhibition .
Advanced: How can researchers address low reproducibility in biological activity across labs?
Methodological Answer:
- Standardize Protocols: Adopt OECD guidelines for cytotoxicity (e.g., MTT assay incubation time: 48 hours) .
- Compound Verification: Share characterized samples (NMR, HPLC purity >95%) between collaborating labs to exclude batch variability .
- Statistical Rigor: Use ≥3 biological replicates with ANOVA and post-hoc Tukey tests. Report p-values and effect sizes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
